2,4,5-TB

Vue d'ensemble

Description

2,4,5-Trichlorophenoxyacetic acid (2,4,5-TB) is a synthetic organic compound that belongs to the family of chlorophenoxy herbicides. It was widely used in agriculture for the selective control of broadleaf weeds. The compound is known for its chemical stability and persistence in the environment, which has raised concerns about its potential health and environmental impacts .

Méthodes De Préparation

The synthesis of 2,4,5-Trichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4,5-trichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and elevated temperatures to facilitate the reaction .

Analyse Des Réactions Chimiques

2,4,5-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Under anaerobic conditions, it can undergo reductive dechlorination to form less chlorinated phenols.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Applications De Recherche Scientifique

2,4,5-Trichlorophenoxyacetic acid has been extensively studied for its environmental impact and biodegradation pathways. It is used as a model compound to understand the behavior of chlorinated herbicides in the environment. In addition, it has applications in the study of microbial degradation processes and the development of bioremediation strategies. The compound’s persistence and toxicity have also made it a subject of research in toxicology and environmental science .

Mécanisme D'action

The herbicidal activity of 2,4,5-Trichlorophenoxyacetic acid is primarily due to its ability to mimic the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation .

Comparaison Avec Des Composés Similaires

2,4,5-Trichlorophenoxyacetic acid is similar to other chlorophenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenol. 2,4,5-Trichlorophenoxyacetic acid is unique due to its higher degree of chlorination, which contributes to its greater chemical stability and persistence in the environment. Other similar compounds include 2,4,5-Trichlorophenol and 2,4,5-Trihydroxymethamphetamine, which share structural similarities but differ in their applications and biological activities .

Activité Biologique

2,4,5-Tribromophenol (2,4,5-TB) is a compound that has been studied for its various biological activities and potential applications in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is a halogenated phenolic compound known for its complex interactions within biological systems. Its structure allows it to participate in various biochemical pathways, affecting cellular functions and signaling mechanisms.

- Chemical Structure : The presence of bromine atoms in the 2 and 4 positions significantly alters the reactivity and interaction profile of the compound.

- Mechanism of Action : this compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and interference with cellular signaling pathways. Studies indicate that it can disrupt mitochondrial function and induce oxidative stress in cells.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and specific microbial strain.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that while this compound is effective against certain bacteria and fungi, its potency may not be uniform across all strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in human cell lines. The findings indicate varying levels of cytotoxic effects depending on exposure duration and concentration.

- Cell Line Tested : THP-1 (human monocytic cell line)

- Results : At concentrations below 25 µg/mL, this compound exhibited minimal cytotoxicity. However, higher concentrations led to significant cell death due to oxidative stress.

Study on Antitubercular Activity

A notable study investigated the antitubercular activity of compounds related to this compound. The research focused on evaluating new derivatives against Mycobacterium tuberculosis (M.tb).

- Findings : Compounds derived from this compound showed promising activity against both drug-sensitive and multidrug-resistant strains of M.tb. The most effective derivative demonstrated an MIC of 1 µg/mL against H37Rv strains.

Environmental Impact Studies

Research has also explored the environmental toxicity of this compound. It is known to accumulate in aquatic environments and can have deleterious effects on aquatic organisms.

- Impact on Aquatic Life : Studies reported significant mortality rates in fish exposed to sub-lethal concentrations of this compound over extended periods.

Propriétés

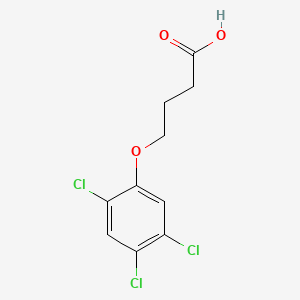

IUPAC Name |

4-(2,4,5-trichlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWCZQFXFMXXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041334 | |

| Record name | 2,4,5-TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-80-1 | |

| Record name | 4-(2,4,5-Trichlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-TB [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-T Butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-TB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JM4UCP94P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,4,5-TB influence its activity compared to similar herbicides?

A: this compound belongs to the phenoxy-acid herbicide family. Its structure consists of a 2,4,5-trichlorophenoxy ring attached to a butyric acid side chain. Research suggests that the length of this side chain influences the herbicide's activity. For instance, this compound, with its four-carbon butyric acid side chain, exhibits different activity compared to its acetic acid homolog, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Studies on white clover cell cultures show that this compound degrades at a similar rate to its 2,4-dichloro analog, 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), suggesting that the chlorine substitution pattern on the phenoxy ring might not significantly impact the degradation rate of butyric acid homologs. []

Q2: How stable is this compound in soil samples during storage?

A: Research indicates that this compound exhibits good stability in frozen soil samples over extended periods. A study analyzing the stability of various herbicides, including this compound, in different soil types (clay loam, clay, and loamy sand) stored at -15°C for up to 450 days showed consistent recovery rates for this compound. This suggests that frozen storage is a suitable method for preserving the integrity of soil samples contaminated with this compound for future analysis. []

Q3: What are the potential environmental impacts of this compound?

A: Like many herbicides, this compound poses potential risks to the environment. Studies highlight concerns regarding herbicide residues in soil, water sources, and their impact on subsequent crops, animal life, and human health. [] Although specific details on this compound's environmental fate and degradation pathways are limited in the provided abstracts, it is crucial to consider its potential for persistence in the environment, leaching into groundwater, and bioaccumulation in the food chain. Further research on these aspects is necessary to understand the long-term ecological consequences of this compound use.

Q4: How does this compound affect plant growth, and are there variations in species sensitivity?

A: this compound, like other phenoxy-acid herbicides, disrupts plant growth, but the extent of its effect varies between species. A study examining the impact of eight herbicides, including this compound, on red maple (Acer rubrum L.) and white ash (Fraxinus americana L.) seedlings revealed differential sensitivities. [] The research suggests that the application method (shoot vs. root) influences the efficacy of certain herbicides, including this compound. This highlights the importance of considering species-specific sensitivities and application methods when assessing the potential environmental impact of herbicides like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.